molecular formula C10H15Cl2N3O B2763990 5-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-ol;dihydrochloride CAS No. 2241107-62-8

5-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-ol;dihydrochloride

Cat. No. B2763990
CAS RN: 2241107-62-8
M. Wt: 264.15
InChI Key: YAUPTFICNWQMGJ-FOMWZSOGSA-N
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Description

The compound “5-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-ol;dihydrochloride” has a CAS Number of 2241107-62-8 . It has a molecular weight of 264.15 . The IUPAC name for this compound is 5-((1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl)pyridin-3-ol dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13N3O.2ClH/c14-10-2-9(3-11-5-10)13-6-7-1-8(13)4-12-7;;/h2-3,5,7-8,12,14H,1,4,6H2;2*1H/t7-,8-;;/m0…/s1 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Nicotinic Acetylcholine Receptor Agonism

A series of novel, potent neuronal nicotinic acetylcholine receptor ligands derived from 3,6-diazabicyclo[3.2.0]heptane have been synthesized and evaluated for their binding affinity and agonist activity, specifically at the alpha4beta2 nAChR subtype. Structure-activity relationship (SAR) studies focusing on substitution effects on the pyridine ring and the stereo- and regiochemical influences of the core have led to the discovery of compounds with notable in vitro pharmacological profiles, indicating potential applications in the development of therapeutics targeting nAChRs (Ji et al., 2007).

Catalysis in Organic Synthesis

DABCO-based ionic liquids have been reported as green and recyclable catalysts for the synthesis of barbituric and thiobarbituric acid derivatives in aqueous media, showcasing an environmentally friendly approach to synthesizing these compounds. The methodology suggests advantages such as ease of preparation, high yields, and low cost, pointing to applications in green chemistry and organic synthesis (Seyyedi et al., 2016).

Synthesis of Biologically Active Compounds

Another study reported the preparation of a new DABCO-based ionic liquid and its application in the synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-d]pyrimidinone derivatives, important for their biological activity. This research underscores the utility of these compounds in pharmaceutical development, offering a method with several advantages, including high yields and simple work-up procedure (Shirini et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O.2ClH/c14-10-2-9(3-11-5-10)13-6-7-1-8(13)4-12-7;;/h2-3,5,7-8,12,14H,1,4,6H2;2*1H/t7-,8-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUPTFICNWQMGJ-FOMWZSOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CN2C3=CC(=CN=C3)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CN[C@@H]1CN2C3=CC(=CN=C3)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-ol;dihydrochloride

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